molecular formula C6H11NO2 B555528 (R)-Piperidine-2-carboxylic acid CAS No. 1723-00-8

(R)-Piperidine-2-carboxylic acid

Cat. No. B555528
CAS RN: 1723-00-8
M. Wt: 129,16 g/mole
InChI Key: HXEACLLIILLPRG-RXMQYKEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds.


Scientific Research Applications

  • Enantiomerically Pure Synthesis : (R)-Piperidine-2-carboxylic acid has been used in the synthesis of enantiomerically pure compounds, such as (R)-quinuclidine-2-carboxylic acid, which was prepared from a piperidine derivative derived from d-mannitol (Etayo et al., 2008).

  • Structural and Spectroscopic Studies : Diastereomeric complexes involving variants of piperidine carboxylic acids, such as (R/S)-piperidine-3-carboxylic acid, have been studied for their structural, spectroscopic, and computational properties, providing insights into molecular interactions and configurations (Bartoszak-Adamska et al., 2011).

  • Chromatographic Analysis : Piperidine carboxylic acids, including piperidine-2-carboxylic acid, have been analyzed using paper chromatography to understand their behavior in biological material, which is crucial for identifying and quantifying these compounds in various samples (Hulme, 1955).

  • Biotechnology Applications : In the field of biotechnology, enantiomerically pure cyclic amino acids, including piperidine-2-carboxylic acid, have been developed for industrial-scale production using biocatalysis. This approach emphasizes the integration of chemistry and biocatalysis for the production of chiral compounds (Petersen & Sauter, 1999).

  • Matrix Metalloproteinase Inhibition : Piperidine-based carboxylic acids have been synthesized as inhibitors of matrix metalloproteinases, showing low nanomolar potency. This research is significant for the development of therapeutics targeting these enzymes (Pikul et al., 2001).

  • Kinetic Resolution in Stereochemistry : The compound has been used in the kinetic resolution of racemic carboxamides, producing enantiomerically pure (S)- and (R)-piperidine-2-carboxylic acid, demonstrating its utility in stereochemistry (Eichhorn et al., 1997).

  • GABA Uptake Inhibition : (R)-Piperidine-3-carboxylic acid hydrochlorides, structurally related to (R)-Piperidine-2-carboxylic acid, have been synthesized and evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. This is significant in studying neurological disorders and developing related therapeutics (Zhang et al., 2007).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and storage procedures.


Future Directions

This involves discussing potential future research directions. For example, if the compound is a drug, this could include potential new therapeutic applications. If the compound is a new material, this could include potential industrial applications.


properties

IUPAC Name

(2R)-piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347687
Record name (+)-Pipecolic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(R)-Piperidine-2-carboxylic acid

CAS RN

1723-00-8
Record name (+)-Pipecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1723-00-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipecolic acid, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Pipecolic acid
Source EPA DSSTox
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Record name (R)-piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.477
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Record name PIPECOLIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
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Record name D-Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 - 268 °C
Record name D-Pipecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Piperidine-2-carboxylic acid
Reactant of Route 2
(R)-Piperidine-2-carboxylic acid
Reactant of Route 3
(R)-Piperidine-2-carboxylic acid

Citations

For This Compound
41
Citations
DCR Hockless, RC Mayadunne, SB Wild - Tetrahedron: Asymmetry, 1995 - Elsevier
(±)-Piperidine-2-carboxylic acid ((±)-pipecolic acid) has been resolved by the fractional crystallisation of diastereomeric palladium(II) complexes containing orthometallated (S)-(−)-1-[1-…
Number of citations: 44 www.sciencedirect.com
G Lotfy, G Lotfy, MM Said, MM Said… - Records of …, 2021 - journals.ekb.eg
In this text, we synthesized and characterized a new spirooxindole grafted pyrrolidino/piperidine moieties. The new hit obtained via one-pot reaction of the chalcone based …
Number of citations: 4 journals.ekb.eg
SP Chavan, LB Khairnar, KP Pawar, PN Chavan… - RSC Advances, 2015 - pubs.rsc.org
Concise total syntheses of (R)-pipecolic acid, (R)-ethyl-6-oxopipecolate, (2R,3R)-3-hydroxypipecolic acid and formal syntheses of β-(+)-conhydrine, (−)-lentiginosine, (−)-swainsonine …
Number of citations: 27 pubs.rsc.org
M Petersen, M Sauter - Chimia, 1999 - chimia.ch
Enantiomerically pure cyclic amino acids are of increasing interest for the life-science industry. To meet this demand, Lonza has developed biotransformation processes with emphasis …
Number of citations: 32 chimia.ch
YN Belokon, IE Zel'tzer, MG Ryzhov… - Journal of the …, 1982 - pubs.rsc.org
Chiral aldehydes and ketones, derivatives of proline and piperidine-2-carboxylic acid have been synthesized and their Schiff bases with glycine form copper complexes which were …
Number of citations: 7 pubs.rsc.org
YMA Aziza, G Lotfya, MM Saida, ESH El Ashryb… - academia.edu
In this text, we synthesized and characterized a new spirooxindole grafted pyrrolidino/piperidine moieties. The new hit obtained via one-pot reaction of the chalcone based …
Number of citations: 0 www.academia.edu
A Shafi'ee, G Hite - Journal of Medicinal Chemistry, 1969 - ACS Publications
Absolute configurations of the 16 optical isomers of seven1 structurally related, title compounds of biological interest were determined. The pheniramines were converted to a methyl …
Number of citations: 65 pubs.acs.org
ME Mattmann, H Yu, Z Lin, K Xu, X Huang… - Bioorganic & medicinal …, 2012 - Elsevier
A high-throughput screen utilizing a depolarization-triggered thallium influx through KCNQ1 channels was developed and used to screen the MLSMR collection of over 300,000 …
Number of citations: 58 www.sciencedirect.com
A Sadiq, N Sewald - ARKIVOC: Online Journal of Organic …, 2012 - search.ebscohost.com
… It can be converted into other interesting enantiomerically pure compounds, eg derivatives of (R)-pipecolic acid (Rpiperidine-2-carboxylic acid), (R)-6-oxopiperidine-2-carboxylic acid, (R…
Number of citations: 2 search.ebscohost.com
DJ Hart, WL Wu, AP Kozikowski - Journal of the American …, 1995 - ACS Publications
(+)-Himbacine (1) is a piperidine alkaloid isolated from the Australian pine Galbulimima baccata. 1· 2 It is a potent musca-rinic antagonist that displays selectivityfor M2 or M4 receptors …
Number of citations: 79 pubs.acs.org

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